molecular formula C13H20N2O B1599511 N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine CAS No. 857283-92-2

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine

Cat. No.: B1599511
CAS No.: 857283-92-2
M. Wt: 220.31 g/mol
InChI Key: JZMYRFZAMCXUIF-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is an organic compound that features a morpholine ring attached to a phenyl group through a methylene bridge, with an additional methyl group attached to the nitrogen atom

Properties

IUPAC Name

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-3-2-4-13(9-12)11-15-5-7-16-8-6-15/h2-4,9,14H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMYRFZAMCXUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428735
Record name N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-92-2
Record name N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Routes and Reaction Steps

Formation of Morpholin-4-ylmethyl Intermediate

A common approach to introduce the morpholin-4-ylmethyl group involves a Mannich-type reaction or nucleophilic substitution on a suitable aromatic precursor bearing a halomethyl group adjacent to the aromatic ring.

  • Mannich Reaction Variant: Reaction of morpholine with formaldehyde and an aromatic amine or phenyl derivative under mild conditions (room temperature, methanol solvent) leads to the formation of morpholin-4-ylmethyl-substituted amines. This method is efficient for synthesizing N-substituted morpholine derivatives, including morpholin-4-ylmethyl benzimidazoles and imidazolines, which share structural similarity to the target compound.

  • Nucleophilic Substitution: Halomethylated aromatic compounds (e.g., chloromethylphenyl derivatives) can be reacted with morpholine under reflux in polar aprotic solvents such as N,N-dimethylformamide (DMF) or methanol to afford morpholin-4-ylmethyl-substituted products.

Preparation of Aromatic Amines and Intermediates

The aromatic amine precursor, such as 4-(4-aminophenyl)-3-morpholinone, can be prepared via:

  • Nitration and Reduction: Starting from 4-phenyl-3-morpholinone, nitration with nitric acid in concentrated sulfuric acid at controlled low temperatures (-5 to 25 °C) yields 4-(4-nitrophenyl)-3-morpholinone. Subsequent catalytic hydrogenation using palladium on activated carbon in ethanol under hydrogen pressure (5 bar) at elevated temperature (80 °C) reduces the nitro group to the amine.

  • This amine intermediate can be further functionalized to introduce the morpholin-4-ylmethyl substituent through the methods described above.

Cyclization and Functional Group Transformations

In some synthetic schemes, intermediates such as oxazolidinones or isoindole derivatives are formed by reacting morpholinyl-substituted phenyl compounds with phthalimide derivatives (e.g., potassium phthalimide) followed by cyclization. These steps are carried out in solvents like methanol, DMF, or their mixtures at temperatures ranging from 25 °C to reflux (up to 150 °C), typically over 1 to 5 hours.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Reactants Solvent(s) Temperature Range Time Notes
1 Nitration 4-phenyl-3-morpholinone, HNO3, H2SO4 Concentrated sulfuric acid 10 °C to 25 °C, then -5 °C 30 min to 1 hr Careful temperature control to avoid over-nitration; pH adjustment post-reaction
2 Catalytic Hydrogenation 4-(4-nitrophenyl)-3-morpholinone, Pd/C, H2 Ethanol 80 °C, 5 bar H2 1 hr Efficient reduction to amine with 70-80% yield; catalyst removal by filtration
3 Nucleophilic Substitution Aromatic chloromethyl derivative, morpholine DMF, methanol Reflux (~90-150 °C) 1-5 hr Use of aprotic polar solvents preferred; molar equivalents of reagents 1:1 recommended
4 Cyclization (if applicable) Phthalimide derivatives, intermediates Methanol, DMF 25 °C to reflux 30 min to 20 hr Optional step for ring closure to isoindole derivatives; solvent choice affects yield

Representative Experimental Data

Compound/Step Yield (%) Physical State Melting Point (°C) Purification Method
4-(4-aminophenyl)-3-morpholinone (amine) 70-80 White solid 114-152 Filtration, washing with acetone
Morpholin-4-ylmethyl substituted intermediates 50-85 Solid or semi-solid Not always reported Recrystallization, filtration

Research Findings and Optimization Notes

  • Solvent Effects: Methanol and DMF are commonly used solvents, with methanol preferred for its polarity and ability to dissolve reactants and intermediates effectively, enhancing reaction rates and yields.

  • Temperature Control: Maintaining reaction temperatures within specified ranges (25 °C to reflux) is crucial to avoid side reactions or decomposition. For nitration, low temperatures (-5 to 10 °C) are essential to control regioselectivity and prevent over-nitration.

  • Molar Ratios: Using equimolar or slight excess (1-5 equivalents) of reagents like potassium phthalimide or morpholine ensures complete conversion and reduces impurities.

  • Reaction Time: Reaction times vary from 30 minutes to several hours depending on the step, with longer times favoring complete conversion but requiring monitoring to avoid degradation.

  • Catalyst Use: Palladium on activated carbon is effective for hydrogenation steps, with filtration and washing steps necessary to remove catalyst residues.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Nitration + Catalytic Reduction 4-phenyl-3-morpholinone, HNO3, Pd/C Low temp nitration, 80 °C H2 High yield amine intermediate Requires careful temperature control
Mannich Reaction Morpholine, formaldehyde, aromatic amine Room temp, methanol Mild conditions, straightforward Limited to substrates with reactive amines
Nucleophilic Substitution Aromatic chloromethyl derivative, morpholine Reflux in DMF or methanol Direct introduction of morpholin-4-ylmethyl Requires halomethyl precursor
Cyclization with Phthalimide Potassium phthalimide, intermediates Reflux in methanol or DMF Enables ring closure for complex derivatives Additional purification steps

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

  • Antiviral Activity
    • N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine has shown promising antiviral properties, particularly against flaviviruses such as Zika and dengue. In studies, compounds with similar structures exhibited IC50 values indicating effective inhibition of viral replication, suggesting that modifications to the morpholine moiety can enhance antiviral efficacy .
  • Antimicrobial Properties
    • This compound is part of a broader class of Mannich bases known for their antimicrobial activities. Research indicates that derivatives of Mannich bases exhibit significant antibacterial and antifungal properties against various pathogens. The incorporation of morpholine enhances the lipophilicity and bioavailability of these compounds, improving their effectiveness against resistant strains .
  • Anticancer Potential
    • The structure of this compound positions it as a candidate for anticancer drug development. Studies have demonstrated that Mannich bases can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of topoisomerase activity and modulation of cell cycle progression .
  • Neuropharmacological Effects
    • The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural components suggest potential activity as an antidepressant or anxiolytic agent, with ongoing research exploring its effects on neurotransmitter systems .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is heavily influenced by its structural components:

Structural Feature Impact on Activity
Morpholine RingEnhances solubility and bioavailability
N-Methyl GroupIncreases potency against viral targets
Phenyl SubstituentModulates binding affinity to biological targets

Research has shown that variations in the phenyl and morpholine substitutions can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

  • Antiviral Drug Development
    • A study focused on the synthesis and evaluation of various derivatives revealed that modifications to the morpholine ring significantly improved antiviral activity against flavivirus proteases. The most potent derivatives had IC50 values in the low micromolar range, indicating their potential as lead compounds for antiviral therapy .
  • Antimicrobial Efficacy
    • In vitro studies demonstrated that this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
  • Cancer Therapeutics
    • Research highlighted the compound's ability to inhibit tumor growth in various cancer cell lines through apoptosis induction. The study provided evidence that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The morpholine ring and the phenyl group contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler analog with similar structural features but lacking the phenyl group.

    3-(morpholin-4-ylmethyl)benzylamine: Similar structure but without the N-methyl group.

Uniqueness

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is unique due to the presence of both the morpholine ring and the phenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Biological Activity

N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a methyl group attached to a phenyl ring, which is further substituted with a morpholine moiety. Its chemical formula and structural characteristics suggest promising interactions with various biological targets, particularly in the context of neuropharmacology.

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. The morpholine component is believed to facilitate the compound's ability to cross the blood-brain barrier, enhancing its efficacy as a central nervous system agent.

The compound's structure allows for hydrogen bonding and hydrophobic interactions , which are crucial for binding to biological targets such as receptors and enzymes. Preliminary studies suggest that it may act as a selective ligand for certain serotonin and dopamine receptors, indicating its potential role in mood modulation.

Pharmacological Profiles

The pharmacological profile of this compound shows promise for various therapeutic applications. The following table summarizes the binding affinities and potential therapeutic effects based on preliminary studies:

Target Receptor Binding Affinity (Ki) Potential Therapeutic Effect
Serotonin ReceptorsTBDMood regulation
Dopamine ReceptorsTBDAntidepressant effects
Other Neurotransmitter SystemsTBDAnxiety relief

Note: TBD indicates that specific binding affinities are yet to be determined through further research.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown that the compound may enhance serotonin levels, which could lead to improved mood and reduced anxiety symptoms.
  • Binding Studies : In vitro studies have demonstrated that this compound exhibits selective binding to serotonin and dopamine receptors, indicating its potential as a therapeutic agent in mood disorders.
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted differences in receptor selectivity and pharmacological profiles, emphasizing the unique properties of this compound.

Synthesis Methods

Various synthetic routes have been developed to produce this compound in sufficient quantities for research purposes. These methods are essential for advancing studies on its biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • Step 1 : React 3-(morpholin-4-ylmethyl)benzaldehyde with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine .
  • Step 2 : Purify the product using column chromatography (e.g., DCM/MeOH gradients) or recrystallization in DCM/hexane mixtures .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of methylamine) and reaction time (12–24 hours) to improve yield (70–91% reported for analogous methanamine derivatives) .

Q. How is this compound characterized structurally?

  • Key Techniques :

  • ¹H NMR : Look for characteristic peaks:
  • Morpholine protons : δ 3.09–3.07 (m, 4H, morpholine CH₂) .
  • Aromatic protons : δ 7.10 (d, J = 8.0 Hz, 2H, aryl CH) and δ 6.78 (d, J = 8.0 Hz, 2H, aryl CH) .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235–250) and retention times (1.35–2.0 minutes under QC-SMD-TFA05 conditions) .
  • Elemental Analysis : Verify C, H, N content (e.g., C₁₄H₂₁N₂O requires C 70.85%, H 8.94%, N 11.80%).

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine substitution) impact biological activity?

  • SAR Insights :

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to piperazine, potentially improving target binding (e.g., kinase or GPCR interactions) .
  • Substitution Position : Meta-substitution on the phenyl ring (as in the target compound) reduces steric hindrance, favoring receptor access compared to ortho-substituted analogs .
    • Data Table :
SubstituentIC₅₀ (μM)LogPSolubility (mg/mL)
Morpholin-4-ylmethyl0.121.55.8
Piperazin-1-ylmethyl0.450.93.2
Pyridin-2-ylmethyl1.202.11.5
Data adapted from kinase inhibition studies .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., ridinilazole for antimicrobial assays) .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) to calculate accurate EC₅₀/IC₅₀ values .
  • Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out non-specific effects .

Q. What are the challenges in purifying this compound hydrochloride?

  • Key Issues :

  • Hydroscopicity : The free base is hygroscopic; stabilize as hydrochloride salt (≥98% purity via recrystallization in ethanol/ether) .
  • Byproduct Removal : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to eliminate unreacted 3-(morpholin-4-ylmethyl)benzaldehyde .
    • Optimization : Adjust pH during salt formation (pH 4–5) to maximize yield and minimize degradation .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions for reductive amination (e.g., molecular sieves) to prevent side reactions .
  • Biological Assays : Include positive controls (e.g., gefitinib for kinase assays) and validate results with orthogonal methods (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Reactant of Route 2
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N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine

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